N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide
CAS No.: 1021124-87-7
Cat. No.: VC5579942
Molecular Formula: C16H16FN5O2
Molecular Weight: 329.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021124-87-7 |
|---|---|
| Molecular Formula | C16H16FN5O2 |
| Molecular Weight | 329.335 |
| IUPAC Name | N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
| Standard InChI | InChI=1S/C16H16FN5O2/c1-2-14(23)18-9-10-24-15-8-7-13-19-20-16(22(13)21-15)11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,18,23) |
| Standard InChI Key | VHHRWXOHIIUJDO-UHFFFAOYSA-N |
| SMILES | CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[2-[[3-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide. Its molecular formula, C₁₆H₁₆FN₅O₂, corresponds to a molecular weight of 329.33 g/mol . The structure integrates three key components:
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A 4-fluorophenyl group attached to the triazolo[4,3-b]pyridazine core
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An ethyleneoxy linker connecting the heterocycle to the propionamide moiety
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A propanamide terminal group with potential hydrogen-bonding capabilities .
Spectroscopic and Computational Descriptors
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SMILES Notation:
CCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 -
InChIKey:
VHHRWXOHIIUJDO-UHFFFAOYSA-N -
Topological Polar Surface Area (TPSA): Estimated at 100 Ų, suggesting moderate membrane permeability.
| Physicochemical Property | Value |
|---|---|
| Molecular Weight | 329.33 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
| XLogP3-AA (Partition Coefficient) | 2.7 (Predicted) |
Table 1: Key physicochemical properties derived from computational models .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically employs a multi-step strategy involving:
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Heterocycle Formation: Condensation of 3-amino-6-chloropyridazine with 4-fluorophenyl isocyanate to construct the triazolo[4,3-b]pyridazine core.
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Nucleophilic Substitution: Reaction of the 6-chloro intermediate with ethylene diamine to install the ethyleneoxy linker .
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Amide Coupling: Final propionamide introduction via carbodiimide-mediated coupling with propionic acid.
Structural Analogues and SAR Insights
Comparative analysis with related compounds reveals:
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The 4-fluorophenyl group enhances target binding through hydrophobic and π-π interactions .
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Ethyleneoxy linkers optimize spatial orientation between the heterocycle and amide groups .
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Propionamide versus acetamide (as in CID 42109956) shows improved metabolic stability due to reduced α-hydrogen reactivity .
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | Moderate (2.1 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Low (Ki > 50 µM) |
| hERG Inhibition | Moderate Risk |
Table 2: ADMET properties estimated using SwissADME and ProTox-II .
Research Gaps and Future Directions
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